1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride
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Overview
Description
1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 2490431-85-9 . It has a molecular weight of 223.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F3N.ClH/c10-6-4-8(12)7(11)3-5(6)9(13)1-2-9;/h3-4H,1-2,13H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 223.63 . More specific physical and chemical properties like melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
The reactivity of cyclopropyl and cyclobutyl amine derivatives has been explored for the synthesis of complex molecules. For instance, the diastereo- and enantioselective synthesis of various types of polysubstituted aminocyclobutanes and aminocyclopropanes has been achieved through CuH-catalyzed hydroamination of strained trisubstituted alkenes. These compounds are significant in biologically active molecules, highlighting the utility of cyclopropyl and cyclobutyl amines in constructing complex, chiral molecular architectures (Feng, Hao, Liu, & Buchwald, 2019).
Material Science
In materials science, the introduction of trifluoromethyl groups and amines into polymers has been reported to enhance their properties. For example, novel fluorinated polyimides synthesized from aromatic dianhydrides and diamines, including trifluoromethyl-substituted bis(ether amine) monomers, exhibit excellent solubility, low dielectric constants, and high thermal stability. These properties make them suitable for applications in electronics and aerospace industries (Chung & Hsiao, 2008).
Catalysis
Catalytic applications have also been explored, such as the palladium(II)-catalyzed cyclopropanation of allyl compounds with diazomethane, leading to various cyclopropane derivatives. This methodology underscores the potential for cyclopropyl amines in catalytic synthesis, offering a route to synthetically valuable cyclopropane-containing compounds (Tomilov, Kostitsyn, Shulishov, & Nefedov, 1990).
Heterocyclic Chemistry
The synthesis and application of heterocyclic compounds featuring cyclopropyl and amines are of great interest in medicinal chemistry. Novel tricyclic compounds with unique amine moieties have been designed, showing potent antiviral activities, which suggests the relevance of such structures in developing new therapeutic agents (Oka, Ishiwata, Iwata, Honda, & Kakigami, 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
1-(2,4,5-trifluorophenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N.ClH/c10-6-4-8(12)7(11)3-5(6)9(13)1-2-9;/h3-4H,1-2,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSFXALTHODTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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